n-Methyl-n-[(1-methyl-5-nitro-1h-pyrazol-3-yl)methyl]glycine
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Overview
Description
n-Methyl-n-[(1-methyl-5-nitro-1h-pyrazol-3-yl)methyl]glycine is a synthetic organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-Methyl-n-[(1-methyl-5-nitro-1h-pyrazol-3-yl)methyl]glycine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.
Glycine Derivatization: The final step involves the reaction of the methylated pyrazole with glycine or its derivatives under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and alkylation processes, with careful control of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
n-Methyl-n-[(1-methyl-5-nitro-1h-pyrazol-3-yl)methyl]glycine can undergo various chemical reactions, including:
Substitution: The methyl group on the nitrogen can be substituted with other alkyl or aryl groups using appropriate alkylating or arylating agents.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form more complex heterocyclic systems.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides, aryl halides, bases such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Condensation: Aldehydes, ketones, acidic or basic catalysts.
Major Products
Reduction: Formation of amino derivatives.
Substitution: Formation of various alkyl or aryl derivatives.
Condensation: Formation of complex heterocyclic compounds.
Scientific Research Applications
n-Methyl-n-[(1-methyl-5-nitro-1h-pyrazol-3-yl)methyl]glycine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents with anti-inflammatory, antimicrobial, or anticancer properties.
Agriculture: The compound can be explored for its potential use as a pesticide or herbicide due to its bioactive properties.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of n-Methyl-n-[(1-methyl-5-nitro-1h-pyrazol-3-yl)methyl]glycine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
1-Methyl-5-nitro-1H-pyrazole: A closely related compound with similar structural features but lacking the glycine moiety.
3-Amino-5-methyl-1H-pyrazole: Another pyrazole derivative with an amino group instead of a nitro group.
Uniqueness
n-Methyl-n-[(1-methyl-5-nitro-1h-pyrazol-3-yl)methyl]glycine is unique due to the presence of both the nitro group and the glycine moiety, which may confer distinct biological and chemical properties compared to other pyrazole derivatives .
Properties
IUPAC Name |
2-[methyl-[(1-methyl-5-nitropyrazol-3-yl)methyl]amino]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O4/c1-10(5-8(13)14)4-6-3-7(12(15)16)11(2)9-6/h3H,4-5H2,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CICSSFPPLJGPBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)CN(C)CC(=O)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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